molecular formula C21H15BrClN5OS B4314575 4,7-DIAMINO-5-(3-BROMOPHENYL)-2-[(2-CHLOROBENZYL)SULFANYL]-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE

4,7-DIAMINO-5-(3-BROMOPHENYL)-2-[(2-CHLOROBENZYL)SULFANYL]-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE

Cat. No.: B4314575
M. Wt: 500.8 g/mol
InChI Key: UIDVBSOPTDOKLN-UHFFFAOYSA-N
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Description

4,7-DIAMINO-5-(3-BROMOPHENYL)-2-[(2-CHLOROBENZYL)SULFANYL]-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE is a complex organic compound that belongs to the class of pyrano[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as amino, bromophenyl, chlorobenzyl, and carbonitrile, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-DIAMINO-5-(3-BROMOPHENYL)-2-[(2-CHLOROBENZYL)SULFANYL]-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of Pyrano[2,3-d]pyrimidine Core: The initial step involves the condensation of a suitable aldehyde with a malononitrile derivative in the presence of a base to form the pyrano[2,3-d]pyrimidine core.

    Introduction of Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction using a brominated aromatic compound.

    Thioether Formation: The chlorobenzyl group is attached via a thioether linkage, typically using a thiol reagent and a chlorinated benzyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thioether groups, leading to the formation of corresponding oxides and sulfoxides.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.

    Substitution: The aromatic rings and amino groups can participate in various substitution reactions, including halogenation, nitration, and alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and alkyl halides are used under appropriate conditions (temperature, solvent, catalyst).

Major Products

    Oxidation: Formation of sulfoxides, sulfones, and nitro derivatives.

    Reduction: Formation of primary amines, secondary amines, and reduced aromatic compounds.

    Substitution: Formation of halogenated, nitrated, and alkylated derivatives.

Scientific Research Applications

4,7-DIAMINO-5-(3-BROMOPHENYL)-2-[(2-CHLOROBENZYL)SULFANYL]-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.

    Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It may be used in the development of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The presence of multiple functional groups allows it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    4,7-diamino-5-phenyl-2-[(2-chlorobenzyl)thio]-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile: Lacks the bromophenyl group, leading to different reactivity and biological activity.

    4,7-diamino-5-(3-bromophenyl)-2-[(2-methylbenzyl)thio]-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile: Contains a methyl group instead of a chlorine atom, affecting its chemical properties and interactions.

Uniqueness

The unique combination of bromophenyl and chlorobenzyl groups in 4,7-DIAMINO-5-(3-BROMOPHENYL)-2-[(2-CHLOROBENZYL)SULFANYL]-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE contributes to its distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4,7-diamino-5-(3-bromophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrClN5OS/c22-13-6-3-5-11(8-13)16-14(9-24)19(26)29-20-17(16)18(25)27-21(28-20)30-10-12-4-1-2-7-15(12)23/h1-8,16H,10,26H2,(H2,25,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDVBSOPTDOKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC(=C3C(C(=C(OC3=N2)N)C#N)C4=CC(=CC=C4)Br)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrClN5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,7-DIAMINO-5-(3-BROMOPHENYL)-2-[(2-CHLOROBENZYL)SULFANYL]-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE
Reactant of Route 2
Reactant of Route 2
4,7-DIAMINO-5-(3-BROMOPHENYL)-2-[(2-CHLOROBENZYL)SULFANYL]-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE
Reactant of Route 3
4,7-DIAMINO-5-(3-BROMOPHENYL)-2-[(2-CHLOROBENZYL)SULFANYL]-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE
Reactant of Route 4
Reactant of Route 4
4,7-DIAMINO-5-(3-BROMOPHENYL)-2-[(2-CHLOROBENZYL)SULFANYL]-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE
Reactant of Route 5
Reactant of Route 5
4,7-DIAMINO-5-(3-BROMOPHENYL)-2-[(2-CHLOROBENZYL)SULFANYL]-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE
Reactant of Route 6
Reactant of Route 6
4,7-DIAMINO-5-(3-BROMOPHENYL)-2-[(2-CHLOROBENZYL)SULFANYL]-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE

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